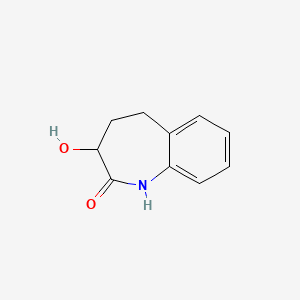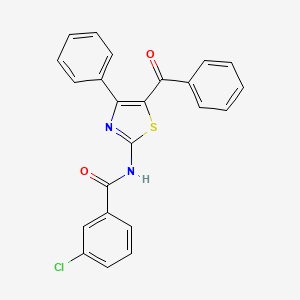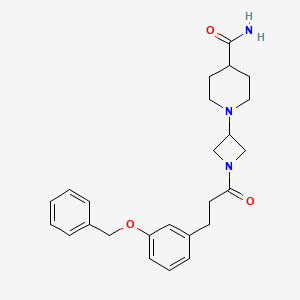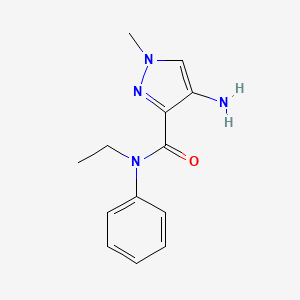
3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is a type of benzazepine . Benzazepines are biologically important heterocyclic systems, and their hydrogenated derivatives, in the structure of which the azepine ring is annulated with the benzene ring, are of particular interest .
Synthesis Analysis
The synthesis of benzazepine derivatives has been a topic of interest for many researchers. One method involves the cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion . For instance, the commercially available 3-phenylpropan-1-amine has been used in a simple synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, incorporating acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Scientific Research Applications
Therapeutic Applications in Hyponatremia
Arginine Vasopressin (AVP) Antagonism : The compound 5-dimethylamino-1[4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepine hydrochloride (OPC-31260), a derivative of 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, has been studied for its ability to act as a non-peptide V2 arginine vasopressin (AVP) antagonist. In patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), OPC-31260 showed effectiveness in producing aquaresis (water diuresis) and improving hyponatremia, suggesting its potential therapeutic application in managing water balance disorders (Saito et al., 1997).
Psychiatric and Neurological Applications
5-HT1A Receptor Occupancy : Derivatives of this compound have been explored for their impact on the 5-HT1A receptors, which are implicated in the pathophysiology of anxiety and depression. For example, the compound DU 125530 has shown promising results in achieving high occupancy of human brain 5-HT1A receptors without causing significant acute side effects, indicating its potential for treating anxiety and mood disorders (Rabiner et al., 2002).
Imaging and Diagnostic Applications
Dopamine D1 Receptor Imaging : The compound [11C]NNC112, or 8-chloro-7-hydroxy-3-methyl-5-(7-benzofuranyl)-2,3,4,5-tetrahydro-IH-3-benzazepine, has been utilized in positron emission tomography (PET) studies for selective imaging of dopamine D1 receptors over 5-HT2A receptors. This application is crucial for understanding the role of D1 receptors in various neurological disorders and could aid in the development of targeted therapies (Catafau et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one are muscarinic (M3) receptors . These receptors play a crucial role in the nervous system, particularly in the parasympathetic nervous system, where they mediate various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
This compound interacts with its targets, the muscarinic (M3) receptors, by acting as a selective antagonist . This means that it binds to these receptors and blocks their activation, thereby inhibiting the physiological responses that would normally be triggered by the natural ligands of these receptors .
Biochemical Pathways
The antagonistic action of this compound on muscarinic (M3) receptors affects various biochemical pathways. For instance, it can inhibit the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels , which are involved in regulating the electrical activity of neurons and other cells . By blocking these channels, the compound can alter the excitability of cells and influence various physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of muscarinic (M3) receptor activation. This can lead to a decrease in the physiological responses mediated by these receptors, such as smooth muscle contraction and glandular secretion . In addition, by blocking GIRK channels, the compound can alter the electrical activity of cells .
properties
IUPAC Name |
3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-6-5-7-3-1-2-4-8(7)11-10(9)13/h1-4,9,12H,5-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSWVPLBWNPQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187107-82-0 |
Source


|
| Record name | 3-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2724907.png)






![N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B2724921.png)

![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)

![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2724927.png)
